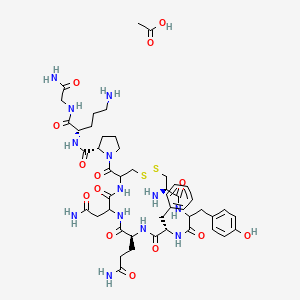
H-Cys(1)-DL-Tyr-Phe-Gln-DL-Asn-DL-Cys(1)-Pro-Orn-Gly-NH2.CH3CO2H
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound H-Cys(1)-DL-Tyr-Phe-Gln-DL-Asn-DL-Cys(1)-Pro-Orn-Gly-NH2.CH3CO2H is a synthetic peptide. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This particular peptide contains a sequence of amino acids, including cysteine, tyrosine, phenylalanine, glutamine, asparagine, proline, ornithine, and glycine. The presence of cysteine residues suggests potential disulfide bond formation, which can influence the peptide’s structure and function.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Cys(1)-DL-Tyr-Phe-Gln-DL-Asn-DL-Cys(1)-Pro-Orn-Gly-NH2.CH3CO2H is typically achieved through solid-phase peptide synthesis (SPPS) . This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino group of the attached amino acid.
Coupling: of the next amino acid using coupling reagents such as HBTU, HATU, or DIC.
Repetition: of deprotection and coupling cycles until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that follow the SPPS protocol. These machines can handle large-scale synthesis, ensuring high purity and yield. The use of Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl) protecting groups is common in industrial settings to protect the amino groups during synthesis .
化学反应分析
Types of Reactions
The peptide H-Cys(1)-DL-Tyr-Phe-Gln-DL-Asn-DL-Cys(1)-Pro-Orn-Gly-NH2.CH3CO2H can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds through oxidation, which can stabilize the peptide’s structure.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or air oxidation.
Reduction: DTT or β-mercaptoethanol.
Substitution: Various reagents depending on the desired modification, such as NHS-esters for amine modification.
Major Products Formed
Disulfide-bonded peptides: Formed through oxidation of cysteine residues.
Reduced peptides: Formed through reduction of disulfide bonds.
Modified peptides: Formed through substitution reactions.
科学研究应用
The peptide H-Cys(1)-DL-Tyr-Phe-Gln-DL-Asn-DL-Cys(1)-Pro-Orn-Gly-NH2.CH3CO2H has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis, folding, and stability.
Biology: Employed in studies of protein-protein interactions, enzyme-substrate interactions, and cellular uptake mechanisms.
Medicine: Investigated for its potential therapeutic applications, such as in drug delivery systems and as a scaffold for developing peptide-based drugs.
作用机制
The mechanism of action of H-Cys(1)-DL-Tyr-Phe-Gln-DL-Asn-DL-Cys(1)-Pro-Orn-Gly-NH2.CH3CO2H depends on its specific application
Binding to receptors: Peptides can mimic natural ligands and bind to specific receptors, triggering a biological response.
Enzyme inhibition: Peptides can act as competitive inhibitors, binding to the active site of enzymes and preventing substrate binding.
Cellular uptake: Peptides can penetrate cell membranes and deliver therapeutic agents or act as signaling molecules.
相似化合物的比较
Similar Compounds
Oxytocin: A peptide hormone with a similar structure, involved in social bonding and reproductive behaviors.
Vasopressin: Another peptide hormone, similar in structure, that regulates water retention in the kidneys.
Somatostatin: A peptide hormone that inhibits the release of several other hormones.
Uniqueness
The uniqueness of H-Cys(1)-DL-Tyr-Phe-Gln-DL-Asn-DL-Cys(1)-Pro-Orn-Gly-NH2.CH3CO2H lies in its specific amino acid sequence and potential for disulfide bond formation, which can influence its stability and biological activity. Its applications in various fields of research and industry highlight its versatility and importance .
属性
分子式 |
C47H67N13O14S2 |
|---|---|
分子量 |
1102.2 g/mol |
IUPAC 名称 |
acetic acid;(2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(10S,13S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C45H63N13O12S2.C2H4O2/c46-16-4-8-28(39(64)51-21-37(50)62)53-44(69)34-9-5-17-58(34)45(70)33-23-72-71-22-27(47)38(63)54-30(19-25-10-12-26(59)13-11-25)42(67)55-31(18-24-6-2-1-3-7-24)41(66)52-29(14-15-35(48)60)40(65)56-32(20-36(49)61)43(68)57-33;1-2(3)4/h1-3,6-7,10-13,27-34,59H,4-5,8-9,14-23,46-47H2,(H2,48,60)(H2,49,61)(H2,50,62)(H,51,64)(H,52,66)(H,53,69)(H,54,63)(H,55,67)(H,56,65)(H,57,68);1H3,(H,3,4)/t27-,28-,29-,30?,31-,32?,33?,34-;/m0./s1 |
InChI 键 |
AYJSELDHDXYDKX-BTQYNBJVSA-N |
手性 SMILES |
CC(=O)O.C1C[C@H](N(C1)C(=O)C2CSSC[C@@H](C(=O)NC(C(=O)N[C@H](C(=O)N[C@H](C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N |
规范 SMILES |
CC(=O)O.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN)C(=O)NCC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


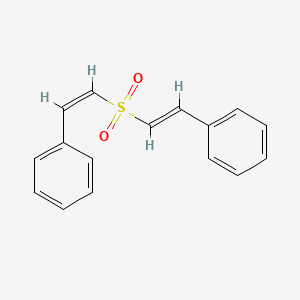
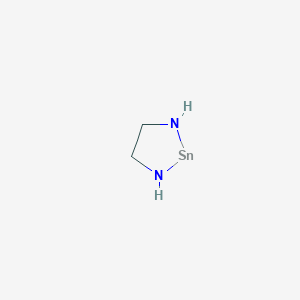
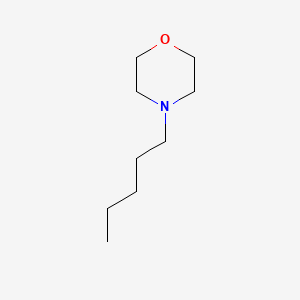
![potassium;[(E)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylideneamino] sulfate](/img/structure/B14750719.png)
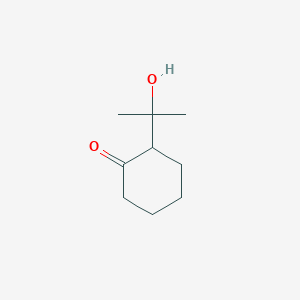
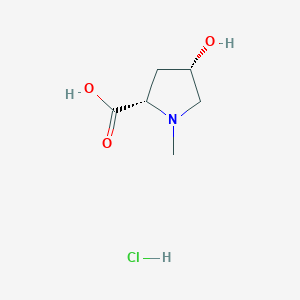



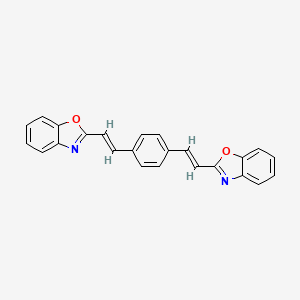

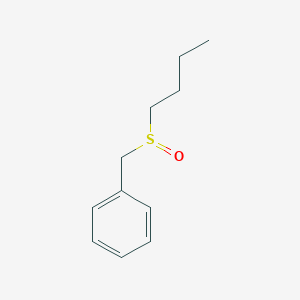
![1-Phosphabicyclo[2.2.2]octane](/img/structure/B14750799.png)
![[S(R)]-N-((1R)-1-(2-(Dicyclohexylphosphino)phenyl)-2,2-dimethylpropyl)-2-methyl-2-propanesulfinamide](/img/structure/B14750800.png)
